Hydroxylupanine

Descripción general

Descripción

Hydroxylupanine is a quinolizidine alkaloid (QA) found within the genus Lupinus . It is a secondary metabolite synthesized by plants from lysine, for defense against pathogens and other predators .

Synthesis Analysis

The synthesis of Hydroxylupanine is species-specific and organ-specific . The main derivative of Hydroxylupanine is 13-hydroxylupanine, which is the precursor of a large number of esters . The onset of de novo QA biosynthesis occurs after the metabolization of seed QA during germination .

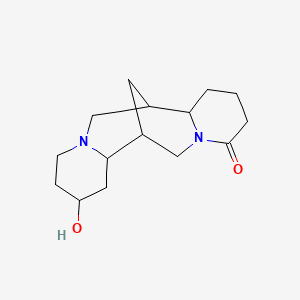

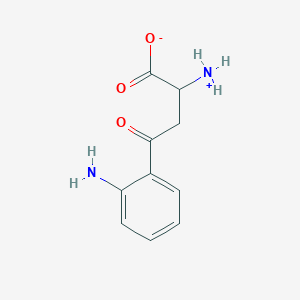

Molecular Structure Analysis

Hydroxylupanine has a molecular formula of C15H24N2O2 and a molecular weight of 264.3633 . The IUPAC Standard InChI is InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2 .

Aplicaciones Científicas De Investigación

- Findings : The in vivo disposition of 13-Hydroxylupanine in humans shows that it is excreted primarily unchanged in urine. Clinical toxicity resulting from lupin seed consumption is unlikely .

- Findings : 13-Hydroxylupanine is one of the major alkaloids found in lupins, with varying content across different species .

Toxicology and Safety Assessment

Alkaloid Content in Lupins

Nitrogen Reserves and Resistance Mechanisms

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 13-Hydroxylupanine is the enzyme 13-hydroxylupinine O-tigloyltransferase . This enzyme belongs to the family of transferases, specifically those acyltransferases transferring groups other than aminoacyl groups . It plays a crucial role in the enzymatic synthesis of quinolizidine alkaloid esters .

Mode of Action

13-Hydroxylupanine interacts with its target enzyme, 13-hydroxylupinine O-tigloyltransferase, by serving as a substrate . The enzyme catalyzes the chemical reaction involving (E)-2-methylcrotonoyl-CoA and 13-hydroxylupanine, resulting in the formation of CoA and 13-(2-methylcrotonoyl)oxylupanine .

Biochemical Pathways

The interaction of 13-Hydroxylupanine with its target enzyme is part of the broader biochemical pathway of quinolizidine alkaloid biosynthesis . This pathway involves the enzymatic synthesis of quinolizidine alkaloid esters, a class of compounds that includes 13-Hydroxylupanine .

Result of Action

13-Hydroxylupanine has been reported to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle . These effects are likely the result of its interaction with the 13-hydroxylupinine O-tigloyltransferase enzyme and its role in the biosynthesis of quinolizidine alkaloid esters .

Propiedades

IUPAC Name |

12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYKIBAJVKEZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934782 | |

| Record name | 13-Hydroxyspartein-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Hydroxylupanine | |

CAS RN |

15358-48-2 | |

| Record name | Hydroxylupanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-Hydroxyspartein-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

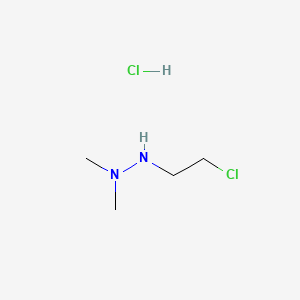

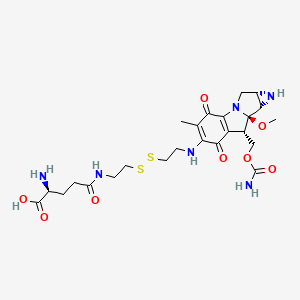

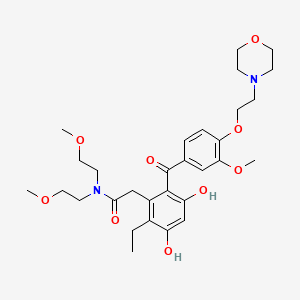

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

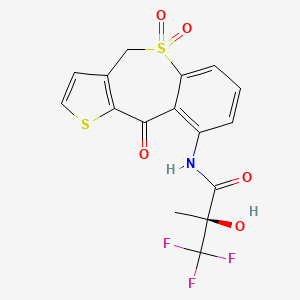

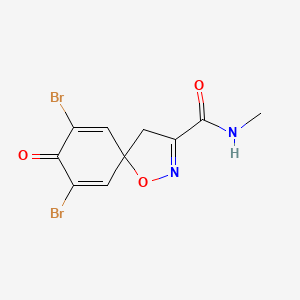

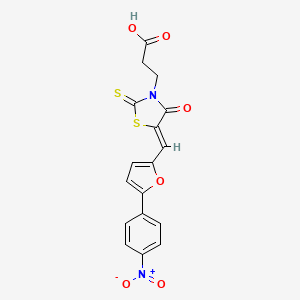

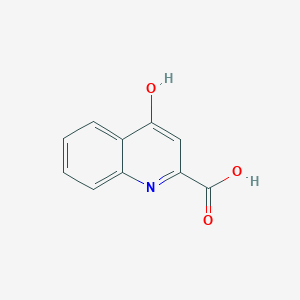

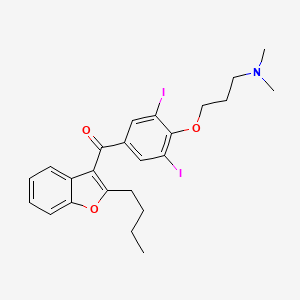

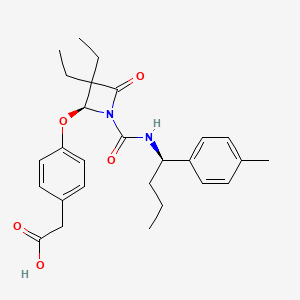

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)

![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)